N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S3/c21-11-6-3-7-20-14(18-11)25-15(19-20)23-8-12(22)17-13-16-9-4-1-2-5-10(9)24-13/h1-2,4-5H,3,6-8H2,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAENIUUXGUSKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)N=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide is a complex organic compound that integrates the structural motifs of benzothiazole and thiadiazepine. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 2-aminobenzothiazole with chloroacetyl chloride, leading to successful acylation confirmed by crystal structure analysis. The C=O bond length was measured at 1.221(6) Å, indicating stable bonding characteristics typical of amide functionalities . The overall structure combines a benzothiazole core with a thiadiazepine moiety which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds designed from similar frameworks demonstrated inhibition against Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from less than 64 μg/mL to 256 μg/mL . The presence of specific substituents on the phenyl groups significantly influences the antimicrobial efficacy.
Anticonvulsant Activity
In pharmacological evaluations focusing on anticonvulsant properties, compounds related to the benzothiazole structure have shown promising results. For example, certain derivatives provided up to 80% protection in animal models at varying dosages . This suggests that the incorporation of benzothiazole and thiadiazepine structures could enhance neuroprotective effects.
Antioxidant Activity
The antioxidant capabilities of similar compounds have been assessed with some exhibiting remarkable activity at concentrations as low as 10 μg/mL. This activity is particularly relevant in the context of diseases characterized by oxidative stress .
Case Studies and Research Findings
The biological activities of this compound are likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism or oxidative stress responses.
- Receptor Modulation : Interactions with GABA receptors or other neurotransmitter systems could contribute to its anticonvulsant effects.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide. For instance:
- Antibacterial Activity : Compounds derived from similar structures have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicate significant antibacterial potential.
Antioxidant Activity
The compound also exhibits antioxidant properties. Research indicates that related benzo[d]thiazole derivatives can effectively scavenge free radicals and reduce oxidative stress markers in biological systems . This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant activities, this compound has been studied for its anti-inflammatory effects. Compounds with similar scaffolds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways .
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial Agents : Its effectiveness against bacterial pathogens positions it as a candidate for developing new antibiotics.
- Antioxidant Therapeutics : The antioxidant properties may be harnessed in treatments for diseases characterized by oxidative stress.
- Anti-inflammatory Drugs : The ability to modulate inflammation suggests potential use in treating inflammatory disorders.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzo[d]thiazole derivatives against Pseudomonas aeruginosa, demonstrating that certain compounds exhibited MIC values below 64 mg/mL . This indicates a strong potential for these compounds in treating infections caused by resistant strains.
Case Study 2: Antioxidant Activity Assessment
Another investigation assessed the antioxidant capacity of synthesized compounds through various assays (DPPH radical scavenging activity). Results indicated that some derivatives showed significant activity comparable to established antioxidants like curcumin .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivatives.
This reactivity aligns with acetamide analogues in , where hydrolysis products are commonly observed for similar linkages.
Oxidation of the Thioether Linkage
The thioether (-S-) bridge can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties.
Similar oxidation patterns are reported for thioether-containing heterocycles in .
Thiadiazole Ring Reactivity
The thiadiazolo ring may undergo nucleophilic substitution or ring-opening reactions.
Thiadiazole derivatives in (e.g., BBL035244) exhibit analogous nucleophilic substitution behavior.
Diazepine Ring Modifications
The 5,6,7,8-tetrahydro- diazepin-8-one moiety may undergo dehydrogenation or ketone-specific reactions.
The diazepine ring’s reactivity is consistent with tetrahydrobenzodiazepine derivatives in .
Benzothiazole Functionalization
The benzo[d]thiazol-2-yl group may participate in electrophilic aromatic substitution (EAS).
| Reagents | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | Nitration | 5-Nitro-benzo[d]thiazol-2-yl derivative |
| Br₂, FeBr₃, CH₂Cl₂, RT | Bromination | 5-Bromo-benzo[d]thiazol-2-yl analogue |
Electrophilic substitution on benzothiazole cores is well-documented in heterocyclic chemistry literature .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacological Comparisons
The following table summarizes structural analogs, their molecular properties, and biological activities:
Key Observations
Substituent Effects on Bioactivity: Nitro groups (e.g., in compounds) enhance antinociceptive activity, likely via electron-withdrawing effects that stabilize receptor interactions . Trifluoromethyl groups () improve enzyme inhibition (CK1) due to increased lipophilicity and metabolic stability . Chlorophenyl/oxadiazole moieties () correlate with cytotoxicity, possibly through DNA intercalation or topoisomerase inhibition .
Linker Modifications :
- Thioacetamide bridges (common in all compounds) enable conformational flexibility, critical for target binding.
- Triazole linkers () enhance antibacterial activity by facilitating π-π stacking with microbial enzymes .
Synthetic Yields and Feasibility: Antinociceptive thiadiazoles () are synthesized in moderate yields (70–90%) via cyclocondensation . CK1 inhibitors () require multi-step protocols with chromatography, reducing scalability .
Research Findings and Mechanistic Insights
Antinociceptive Activity ()
- Dose Dependency : Activity at 100 mg/kg (i.p.) was comparable to morphine (10 mg/kg), but toxicity thresholds remain unstudied .
Enzyme Inhibition ()
- CK1 Inhibition : Compound 18 () showed strong inhibition (IC50 < 1 μM) due to hydrogen bonding between the trifluoromethyl group and kinase ATP-binding pockets .
Antibacterial Activity ()
- Triazole-Benzothiazole Hybrids: Compounds 5a–r exhibited broad-spectrum activity (MIC = 4–32 μg/mL), with electron-withdrawing substituents (e.g., -NO2) enhancing potency against S. aureus .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide, and how are they addressed?
- Answer : Synthesis involves multi-step reactions with strict control of temperature, solvent systems (e.g., ethanol or DMF), and pH to avoid side reactions like thioamide degradation. For example, cyclization steps often require concentrated sulfuric acid () or iodine/triethylamine in DMF (). Monitoring via TLC (chloroform:acetone, 3:1) or HPLC ensures intermediate purity. Yield optimization may involve adjusting reactant stoichiometry or using catalysts like triethylamine ().
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Answer :
- IR spectroscopy identifies functional groups (e.g., νmax ~1670 cm⁻¹ for carbonyl groups) ().
- 1H/13C NMR resolves structural features like aromatic protons (δ 7.2–8.9 ppm) and methylene bridges ().
- X-ray diffraction (e.g., SHELX programs) determines 3D conformation, critical for studying interactions with biological targets ( ).
- Mass spectrometry (FAB-MS) confirms molecular weight (e.g., m/z = 384 [M+H]+ in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from impurities, assay conditions, or structural analogs. To address this:
- Reproduce synthesis with rigorous purity validation (e.g., HPLC ≥95%) and control for isomers ().
- Standardize assays : Use cell lines with defined genetic backgrounds (e.g., MCF-7 for cancer) and include positive controls (e.g., doxorubicin).
- Computational modeling (docking studies) identifies binding affinities to targets like kinases or DNA topoisomerases, cross-referenced with experimental IC50 values ().
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Answer :
- Solubility enhancement : Use co-solvents (PEG-400) or nanoparticle encapsulation ().
- Metabolic stability : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl in ) to reduce CYP450-mediated oxidation.
- Bioavailability testing : Perform pharmacokinetic profiling (Cmax, Tmax) in rodent models with LC-MS/MS quantification ().
Q. How do reaction intermediates and byproducts impact the compound’s pharmacological profile?
- Answer : Byproducts like 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine derivatives () or unreacted thioamides () may exhibit off-target effects. Mitigation strategies include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetic acid).
- Mechanistic studies : Use isotopic labeling (e.g., 14C-thioacetamide) to track reaction pathways ().
Methodological Guidance
Designing a study to investigate the compound’s mechanism of action in cancer pathways
- Steps :
Target identification : Screen against kinase libraries (e.g., EGFR, BRAF) using ATP-competitive assays ().
Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3).
In vivo validation : Xenograft models with dose-response studies ().
Addressing stability issues during long-term storage
- Solutions :
- Lyophilization : Store as a lyophilized powder under argon at -80°C.
- Degradation monitoring : Periodic NMR (amide bond integrity) and HPLC (purity) checks ().
Critical Notes
- Synthetic reproducibility : Document reaction parameters (e.g., 24-hour sulfuric acid treatment in ) to ensure consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
